molecular formula C29H32FNO6 B418804 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 332923-65-6

2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418804
CAS No.: 332923-65-6
M. Wt: 509.6g/mol
InChI Key: IFTNLTHZMKUELW-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Functional Group Modifications:

    Final Assembly: The final compound is assembled through esterification reactions, where the carboxylic acid group is reacted with an alcohol (ethoxyethanol) under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its quinoline core is particularly valuable for constructing heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Due to its complex structure, the compound may interact with various biological targets, offering potential therapeutic applications. Research could focus on its efficacy and safety as a pharmaceutical agent.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl and quinoline moieties could play crucial roles in binding to molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-phenyl-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate: Similar structure but lacks the fluorine atom, which could affect its reactivity and biological activity.

    2-ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the fluorophenyl group in 2-Ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds

Properties

CAS No.

332923-65-6

Molecular Formula

C29H32FNO6

Molecular Weight

509.6g/mol

IUPAC Name

2-ethoxyethyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H32FNO6/c1-5-36-12-13-37-29(33)26-17(2)31-22-14-20(19-8-11-24(34-3)25(16-19)35-4)15-23(32)28(22)27(26)18-6-9-21(30)10-7-18/h6-11,16,20,27,31H,5,12-15H2,1-4H3

InChI Key

IFTNLTHZMKUELW-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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